molecular formula C21H20ClNO2S B11345165 N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11345165
M. Wt: 385.9 g/mol
InChI Key: JAMCTFYWFNNUFK-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine, 2,3-dimethylphenol, and thiophene-2-carboxaldehyde.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including nucleophilic substitution, condensation, and acylation, to form intermediate compounds.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDCI or DCC), to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(2-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: shares structural similarities with other acetamide derivatives, such as:

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20ClNO2S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2,3-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20ClNO2S/c1-15-7-5-11-20(16(15)2)25-14-21(24)23(13-17-8-6-12-26-17)19-10-4-3-9-18(19)22/h3-12H,13-14H2,1-2H3

InChI Key

JAMCTFYWFNNUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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